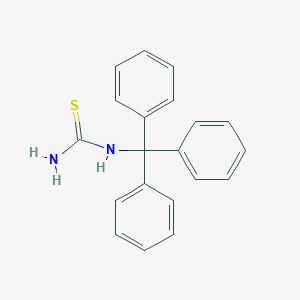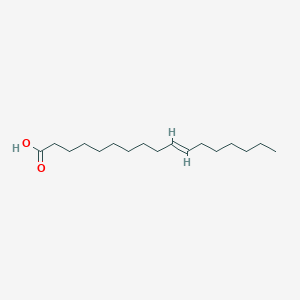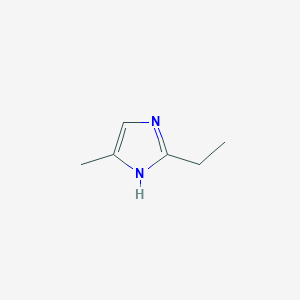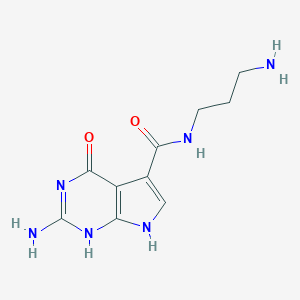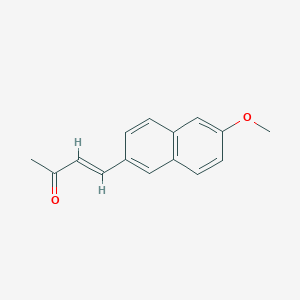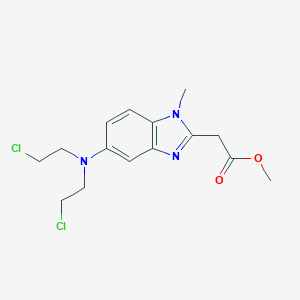
5-(Bis(2-chloroethyl)amino)-1-methylbenzimidazolyl-2-acetic acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Bis(2-chloroethyl)amino)-1-methylbenzimidazolyl-2-acetic acid methyl ester, also known as Me-BCNU, is a synthetic compound that belongs to the family of nitrosoureas. It is a potent alkylating agent that has been extensively studied for its anti-tumor activity. Me-BCNU has been shown to be effective against a variety of cancers, including brain tumors, lymphomas, and multiple myeloma.
Mécanisme D'action
5-(Bis(2-chloroethyl)amino)-1-methylbenzimidazolyl-2-acetic acid methyl ester exerts its anti-tumor activity by alkylating DNA and RNA, which leads to DNA cross-linking and inhibition of DNA replication and transcription. This results in cell cycle arrest and ultimately, cell death. 5-(Bis(2-chloroethyl)amino)-1-methylbenzimidazolyl-2-acetic acid methyl ester also induces apoptosis, which is a programmed cell death mechanism that occurs in response to cellular stress.
Effets Biochimiques Et Physiologiques
5-(Bis(2-chloroethyl)amino)-1-methylbenzimidazolyl-2-acetic acid methyl ester has been shown to have both acute and long-term toxicities. Acute toxicities include myelosuppression, nausea, vomiting, and neurotoxicity. Long-term toxicities include pulmonary fibrosis, renal toxicity, and secondary malignancies. 5-(Bis(2-chloroethyl)amino)-1-methylbenzimidazolyl-2-acetic acid methyl ester has also been shown to have effects on the immune system, including suppression of T-cell and B-cell function.
Avantages Et Limitations Des Expériences En Laboratoire
5-(Bis(2-chloroethyl)amino)-1-methylbenzimidazolyl-2-acetic acid methyl ester is a potent alkylating agent that has been extensively studied for its anti-tumor activity. It has been used in preclinical studies to evaluate its potential as a therapeutic agent for other diseases, such as sickle cell anemia and autoimmune diseases. However, 5-(Bis(2-chloroethyl)amino)-1-methylbenzimidazolyl-2-acetic acid methyl ester has significant toxicities, which limit its use in clinical settings. In addition, 5-(Bis(2-chloroethyl)amino)-1-methylbenzimidazolyl-2-acetic acid methyl ester has a short half-life, which requires frequent dosing.
Orientations Futures
Despite the limitations of 5-(Bis(2-chloroethyl)amino)-1-methylbenzimidazolyl-2-acetic acid methyl ester, there are several future directions for research. One direction is to develop new formulations of 5-(Bis(2-chloroethyl)amino)-1-methylbenzimidazolyl-2-acetic acid methyl ester that enhance its delivery to tumor cells and reduce its toxicity to normal cells. Another direction is to explore the use of 5-(Bis(2-chloroethyl)amino)-1-methylbenzimidazolyl-2-acetic acid methyl ester in combination with other chemotherapeutic agents to enhance their anti-tumor activity. Finally, 5-(Bis(2-chloroethyl)amino)-1-methylbenzimidazolyl-2-acetic acid methyl ester can be used as a tool to study the mechanisms of DNA damage and repair, which can lead to the identification of new targets for cancer therapy.
Méthodes De Synthèse
5-(Bis(2-chloroethyl)amino)-1-methylbenzimidazolyl-2-acetic acid methyl ester can be synthesized by reacting 1-methyl-1-nitrosourea with 5-amino-1-methylbenzimidazole in the presence of acetic anhydride. The reaction yields 5-(Bis(2-chloroethyl)amino)-1-methylbenzimidazolyl-2-acetic acid methyl ester as a white crystalline solid with a melting point of 98-100°C. The purity of 5-(Bis(2-chloroethyl)amino)-1-methylbenzimidazolyl-2-acetic acid methyl ester can be determined by high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
5-(Bis(2-chloroethyl)amino)-1-methylbenzimidazolyl-2-acetic acid methyl ester has been extensively studied for its anti-tumor activity. It has been shown to be effective against a variety of cancers, including brain tumors, lymphomas, and multiple myeloma. 5-(Bis(2-chloroethyl)amino)-1-methylbenzimidazolyl-2-acetic acid methyl ester has also been used in combination with other chemotherapeutic agents to enhance their anti-tumor activity. In addition, 5-(Bis(2-chloroethyl)amino)-1-methylbenzimidazolyl-2-acetic acid methyl ester has been used in preclinical studies to evaluate its potential as a therapeutic agent for other diseases, such as sickle cell anemia and autoimmune diseases.
Propriétés
Numéro CAS |
134426-36-1 |
|---|---|
Nom du produit |
5-(Bis(2-chloroethyl)amino)-1-methylbenzimidazolyl-2-acetic acid methyl ester |
Formule moléculaire |
C15H19Cl2N3O2 |
Poids moléculaire |
344.2 g/mol |
Nom IUPAC |
methyl 2-[5-[bis(2-chloroethyl)amino]-1-methylbenzimidazol-2-yl]acetate |
InChI |
InChI=1S/C15H19Cl2N3O2/c1-19-13-4-3-11(20(7-5-16)8-6-17)9-12(13)18-14(19)10-15(21)22-2/h3-4,9H,5-8,10H2,1-2H3 |
Clé InChI |
HYCJNQJFVUSIND-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C=C(C=C2)N(CCCl)CCCl)N=C1CC(=O)OC |
SMILES canonique |
CN1C2=C(C=C(C=C2)N(CCCl)CCCl)N=C1CC(=O)OC |
Autres numéros CAS |
134426-36-1 |
Synonymes |
5-(bis(2-chloroethyl)amino)-1-methylbenzimidazolyl-2-acetic acid methyl ester 5-BCMBA |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,4-Dioxaspiro[4.5]decan-8-one](/img/structure/B144500.png)
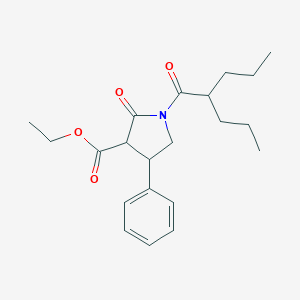

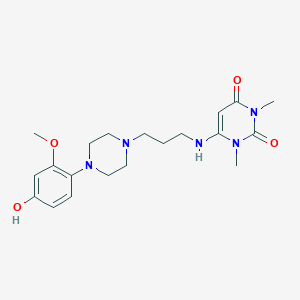
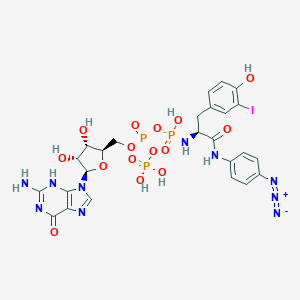
![2,2-Dimethyl-propanoic Acid [3-Chloro-2-[[[2-[(triphenylmethyl)amino]-5-thiazolyl]carbonyl]amino]phe](/img/structure/B144512.png)
![2-chloro-N-[2-chloro-6-(hydroxymethyl)phenyl]acetamide](/img/structure/B144519.png)
